molecular formula C21H27N3O3 B6774289 N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B6774289
M. Wt: 369.5 g/mol
InChI Key: KOIICYSEQCNBQJ-ZYJPSCNZSA-N
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Description

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene core, a pyrazole ring, and an oxane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-24-13-15(12-22-24)20-19(5-4-10-27-20)23-21(25)17-9-7-14-6-8-16(26-2)11-18(14)17/h6,8,11-13,17,19-20H,3-5,7,9-10H2,1-2H3,(H,23,25)/t17?,19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIICYSEQCNBQJ-ZYJPSCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NC(=O)C3CCC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NC(=O)C3CCC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Construction of the Oxane Ring: This step often involves the cyclization of a suitable diol or halohydrin precursor.

    Attachment of the Indene Core: This can be done via a Friedel-Crafts acylation reaction, where the indene moiety is introduced to the intermediate compound.

    Final Coupling: The final step involves coupling the pyrazole-oxane intermediate with the indene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound could influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-5-methyl-1,2-oxazole-3-carboxamide
  • N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5S,6S)-6-[[(2R,3R,4S,5S,6S)-6-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[[(2R,3S,4R,5R,6R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-[[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-4-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Uniqueness

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide stands out due to its unique combination of structural features, including the indene core, pyrazole ring, and oxane ring. This unique structure may confer specific biological activities and chemical reactivity that differentiate it from similar compounds.

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